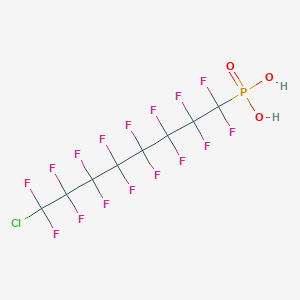
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is an organic compound with the molecular formula C14H16Cl2O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of butyryl and dichloro substituents on the phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:
Methylation of 2,3-dichlorophenol: 2,3-dichlorophenol is methylated using dimethyl sulfate to form 2,3-dichloroanisole.
Condensation with butyryl chloride: The resulting 2,3-dichloroanisole is then condensed with butyryl chloride in the presence of anhydrous aluminum chloride to form 2,3-dichloro-4-butyrylphenol.
Esterification: Finally, 2,3-dichloro-4-butyrylphenol is esterified with ethyl bromoacetate in the presence of sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate: A closely related compound with similar chemical properties and applications.
2,3-Dichloro-4-butyrylphenoxyacetic acid: Another derivative with comparable uses in research and industry.
Uniqueness
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyryl and dichloro groups makes it particularly useful in certain synthetic and research applications, distinguishing it from other phenoxyacetic acid derivatives.
Propriétés
Formule moléculaire |
C14H16Cl2O4 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |
Clé InChI |
PBVGBFWAEFWKMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


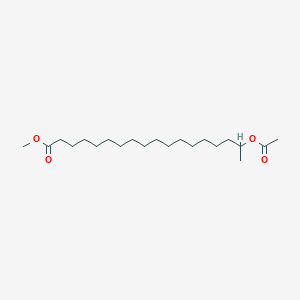
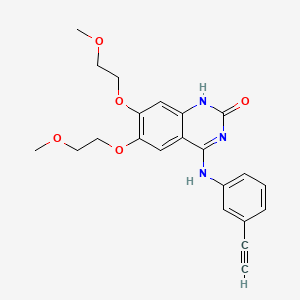
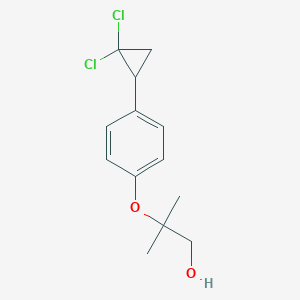
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
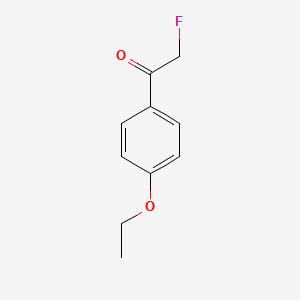
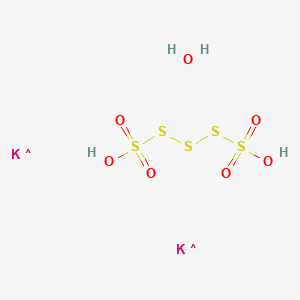

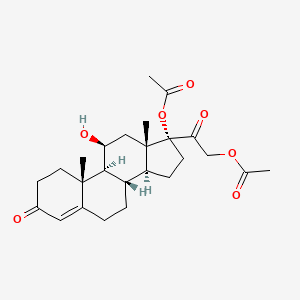
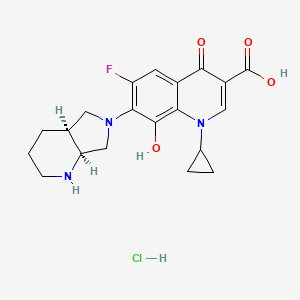
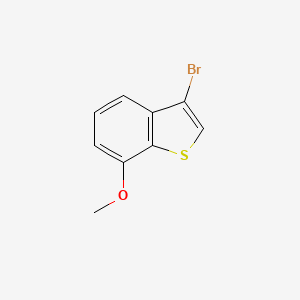


![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
